Cas no 7496-27-7 ((2Z)-2-(4-methylphenyl)-3-phenylprop-2-enenitrile)

(2Z)-2-(4-methylphenyl)-3-phenylprop-2-enenitrile structure
7496-27-7 structure
Product Name:(2Z)-2-(4-methylphenyl)-3-phenylprop-2-enenitrile
CAS No:7496-27-7
MF:C16H13N
MW:219.281123876572
CID:980691
PubChem ID:5918200
Update Time:2025-04-19

(2Z)-2-(4-methylphenyl)-3-phenylprop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (2Z)-2-(4-methylphenyl)-3-phenylprop-2-enenitrile
    • (Z)-2-(4-methylphenyl)-3-phenylprop-2-enenitrile
    • 4-methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid
    • 4-Methyl-2-oxo-2H-chromen-3-carbonsaeure
    • 4-methyl-2-oxo-2H-chromene-3-carboxylic acid
    • 4-methylcoumarin-3-carboxylic acid
    • 4-Methyl-cumarin-3-carbonsaeure
    • 4-Methyl-cyan-stilben
    • AG-H-32754
    • AGN-PC-00L04K
    • CTK5F0605
    • F2176-0067
    • KB-193215
    • NSC 405121
    • 2-(4-Methylphenyl)-3-phenylacrylonitrile
    • NSC405121
    • 7496-27-7
    • (Z)-3-phenyl-2-(p-tolyl)prop-2-enenitrile
    • NSC-405121
    • Inchi: 1S/C16H13N/c1-13-7-9-15(10-8-13)16(12-17)11-14-5-3-2-4-6-14/h2-11H,1H3/b16-11+
    • InChI Key: NPFAQCMNIVOGNK-LFIBNONCSA-N
    • SMILES: N#C/C(=C\C1C=CC=CC=1)/C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 219.10489
  • Monoisotopic Mass: 219.104799
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.8
  • XLogP3: 4.1

Experimental Properties

  • Density: 1.084
  • Boiling Point: 351.2°C at 760 mmHg
  • Flash Point: 167°C
  • Refractive Index: 1.627
  • PSA: 23.79
  • LogP: 4.05918
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